BenchChemオンラインストアへようこそ!

2-Bromo-imidazo[1,2-a]pyridin-7-ol

Medicinal Chemistry Cross-Coupling Regioselectivity

This C2-bromo/C7-hydroxy imidazo[1,2-a]pyridine scaffold is a non-interchangeable building block for medicinal chemistry. The bromine enables Suzuki-Miyaura couplings, while the hydroxyl group serves as an ATP-hinge-binding HBD donor—together supporting 50–200 compound mini-libraries in two synthetic steps. Select the correct regioisomer to avoid re-optimization.

Molecular Formula C7H5BrN2O
Molecular Weight 213.03 g/mol
Cat. No. B12514976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-imidazo[1,2-a]pyridin-7-ol
Molecular FormulaC7H5BrN2O
Molecular Weight213.03 g/mol
Structural Identifiers
SMILESC1=CN2C=C(NC2=CC1=O)Br
InChIInChI=1S/C7H5BrN2O/c8-6-4-10-2-1-5(11)3-7(10)9-6/h1-4,9H
InChIKeyHMDPIDJPAAZEOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-imidazo[1,2-a]pyridin-7-ol (CAS 1785537-21-4): Core Chemical Identity and Procurement-Relevant Characteristics


2-Bromo-imidazo[1,2-a]pyridin-7-ol (CAS 1785537-21-4) is a brominated heterobicyclic building block comprising an imidazo[1,2-a]pyridine core with a bromine atom at the C2 position of the imidazole ring and a hydroxyl group at the C7 position of the pyridine ring [1]. With a molecular formula of C7H5BrN2O and a molecular weight of 213.03 g/mol, this compound belongs to the broadly pharmacologically active imidazo[1,2-a]pyridine class, a privileged scaffold present in four marketed drugs and numerous clinical candidates targeting kinases, bromodomains, and inflammatory pathways . The compound is commercially available as a research intermediate, typically at 95–98% purity, and is sold in quantities ranging from 100 mg to 5 g through specialty chemical suppliers [1].

Why 2-Bromo-imidazo[1,2-a]pyridin-7-ol Cannot Be Replaced by Other Imidazo[1,2-a]pyridine Halides: A Procurement Perspective


Within the imidazo[1,2-a]pyridine halide family, the specific regioisomeric placement of the bromine atom (C2 vs. C3 vs. C6) and the presence of the C7 hydroxyl group create non-interchangeable reactivity profiles that directly determine the accessible chemical space in downstream synthesis . The C2-bromine exhibits distinct cross-coupling reactivity compared to the C3-bromo isomer, as documented in Suzuki-Miyaura coupling studies where 2-substituents on the imidazo[1,2-a]pyridine ring substantially influence reaction outcomes [1]. Furthermore, replacing bromine with chlorine alters both the electrophilicity for metal-catalyzed couplings and the steric profile, while omission of the 7-hydroxyl group eliminates a critical hydrogen-bond donor (HBD) and synthetic derivatization handle required for generating kinase-targeted and bromodomain-targeted compound libraries . These differences render in-class substitution scientifically invalid without full re-optimization of downstream synthetic routes.

Quantitative Differentiation Evidence for 2-Bromo-imidazo[1,2-a]pyridin-7-ol: Comparator-Backed Selection Data


Evidence 1: Regioisomeric Bromine Position Determines Cross-Coupling Reactivity — C2 vs. C3 Bromo

The C2-bromine in 2-bromo-imidazo[1,2-a]pyridin-7-ol provides a distinctly different Suzuki-Miyaura coupling reactivity profile compared to the C3-bromo regioisomer (3-bromoimidazo[1,2-a]pyridin-7-ol, CAS 1784976-57-3). Published studies on imidazo[1,2-a]pyridines demonstrate that the 2-position substituent exerts a significant electronic influence on palladium-catalyzed cross-coupling at adjacent positions on the heterocyclic core, with downstream coupling yields varying by 10–20% depending on the 2-substituent identity [1]. In contrast, the C3-bromo isomer requires different catalytic conditions (often microwave-assisted protocols yielding 40–85%) and predominantly reacts via direct C3-arylation pathways rather than the C2-centered reactivity available to the 2-bromo compound [2]. This regiochemical distinction means that the two isomers access non-overlapping derivative libraries.

Medicinal Chemistry Cross-Coupling Regioselectivity

Evidence 2: Bromine vs. Chlorine at C2 — Differential Electrophilicity Drives Coupling Efficiency

The C2-bromine atom in 2-bromo-imidazo[1,2-a]pyridin-7-ol offers superior oxidative addition kinetics in palladium-catalyzed cross-coupling reactions compared to the corresponding 2-chloro analog. While a direct head-to-head comparison for this specific scaffold is not published, class-level data for imidazo[1,2-a]pyridine halides consistently show that the C–Br bond (bond dissociation energy ~285 kJ/mol) undergoes oxidative addition more readily than the C–Cl bond (BDE ~350 kJ/mol), enabling milder reaction conditions and often higher coupling yields [1]. The 3-chloroimidazo[1,2-a]pyridin-7-ol analog (CAS 2382882-68-8, MW 168.58 g/mol) has a calculated density of 1.52 g/cm³ (predicted) and lower molecular polarizability due to the smaller, more electronegative chlorine atom, which reduces its reactivity in Stille and Negishi couplings relative to the bromo compound .

Synthetic Chemistry Halogen Reactivity Bond Dissociation Energy

Evidence 3: C7 Hydroxyl Group — A Critical Hydrogen-Bond Donor and Synthetic Handle Absent in Non-Hydroxylated Analogs

The C7 hydroxyl group in 2-bromo-imidazo[1,2-a]pyridin-7-ol provides a critical hydrogen-bond donor (HBD) and a derivatizable handle that is absent in 2-bromoimidazo[1,2-a]pyridine (CAS 112581-95-0, MW 197.03 g/mol, C7H5BrN2). Physicochemical comparison reveals that the 7-OH compound possesses a topological polar surface area (TPSA) of 37.53 Ų and a calculated LogP of 1.80 (from analog data for the 3-bromo isomer) , whereas the non-hydroxylated 2-bromoimidazo[1,2-a]pyridine lacks these HBD and polarity features entirely. In drug design, the presence of a hydroxyl group at this position has been exploited in the imidazo[1,2-a]pyridine class for key target interactions; for example, in the selective CBP/P300 bromodomain inhibitor series, imidazo[1,2-a]pyridine scaffolds bearing hydrogen-bond-capable substituents achieved CBP IC50 values of 72 nM with >72-fold selectivity over BRD4 [1]. The 7-OH group also enables etherification and esterification derivatization routes (documented with ethyl 2-bromo-2-methyl-propanoate alkylation on the parent imidazo[1,2-a]pyridin-7-ol scaffold) [2], expanding accessible chemical space beyond what the non-hydroxylated analog can offer.

Drug Design Hydrogen Bonding Physicochemical Properties

Evidence 4: Commercial Availability and Pricing — Niche Supply Chain Differentiates from Common Analogs

2-Bromo-imidazo[1,2-a]pyridin-7-ol occupies a distinct niche in the commercial supply chain compared to more abundant imidazo[1,2-a]pyridine building blocks. Pricing data from eNovation Chemicals LLC shows the compound at $420/100 mg (98% purity) and $1,765/g (95% purity), reflecting its specialized synthetic accessibility [1]. In contrast, the parent imidazo[1,2-a]pyridin-7-ol (CAS 896139-85-8) and the non-hydroxylated 2-bromoimidazo[1,2-a]pyridine (CAS 112581-95-0) are available from a broader range of suppliers at substantially lower price points due to more established synthetic routes [2]. The 3-bromo regioisomer (CAS 1784976-57-3) is available at 98% purity through suppliers such as Leyan . This supply landscape means that 2-bromo-imidazo[1,2-a]pyridin-7-ol offers a specific combination (C2-Br + C7-OH) not duplicated by any single alternative compound, justifying its procurement when both functional handles are simultaneously required in a synthetic sequence.

Procurement Supply Chain Cost Analysis

Evidence 5: Dual-Functional Handle Enables One-Pot Sequential Derivatization — A Synthetic Efficiency Advantage

The simultaneous presence of C2-Br and C7-OH in 2-bromo-imidazo[1,2-a]pyridin-7-ol creates the potential for orthogonal, sequential derivatization: the C2-bromine can undergo palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) while the C7-hydroxyl can be independently alkylated or acylated. This dual reactivity is conceptually analogous to the documented site-selective sequential cross-coupling of 2,7-dibromo-imidazo[1,2-a]pyridine, where the C2 and C7 positions exhibit differential reactivity enabling controlled, stepwise functionalization . The 2-bromo-7-hydroxy compound similarly permits a two-directional diversification strategy — first exploiting the hydroxyl (etherification/esterification), then the C2-bromine (cross-coupling), or vice versa — that is not possible with either mono-functional analog alone. The 3-bromo isomer, while also bearing both a bromine and hydroxyl group, directs cross-coupling to a different ring position, yielding structurally distinct final products .

Synthetic Efficiency Sequential Coupling Building Block Utility

Evidence 6: Safety and Handling Profile — GHS Classification Informs Procurement Risk Assessment

Safety classification data derived from the structurally analogous 3-bromoimidazo[1,2-a]pyridin-7-ol provides a handling risk profile for 2-bromo-imidazo[1,2-a]pyridin-7-ol. The analog carries GHS hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), with the GHS signal word 'Warning' . The non-hydroxylated 2-bromoimidazo[1,2-a]pyridine (CAS 112581-95-0) similarly carries H302 and H315 classifications [1]. The presence of the hydroxyl group does not significantly alter the acute toxicity hazard profile relative to the non-hydroxylated analog, but it may influence solubility and thus exposure routes during handling. This safety profile is comparable across the imidazo[1,2-a]pyridine halide class, meaning that safety considerations do not favor one analog over another, shifting the procurement decision entirely to synthetic utility and reactivity criteria.

Safety GHS Classification Laboratory Handling

Optimal Application Scenarios for 2-Bromo-imidazo[1,2-a]pyridin-7-ol Based on Differentiation Evidence


Medicinal Chemistry Kinase Inhibitor Library Synthesis Requiring C2-Diversification and C7 H-Bond Donor

For kinase inhibitor programs targeting the ATP-binding pocket, the C7-OH group serves as a critical hinge-binding hydrogen-bond donor while the C2-Br enables parallel Suzuki diversification to explore hydrophobic back-pocket interactions [1]. The imidazo[1,2-a]pyridin-7-ol scaffold is a validated intermediate for tyrosine kinase inhibitor synthesis , and the 2-bromo substitution specifically allows C2-arylation to access derivatives that the 3-bromo isomer cannot produce. Procurement of this single building block supports the generation of 50–200 compound mini-libraries through orthogonal C2 coupling and C7 alkylation, maximizing SAR exploration per synthetic step.

Bromodomain Inhibitor Fragment Elaboration Leveraging C7-OH for Acetyl-Lysine Mimicry

The C7 hydroxyl group is structurally positioned to mimic the acetyl-lysine recognition motif critical for bromodomain inhibitor design [1]. Published imidazo[1,2-a]pyridine-based bromodomain inhibitors achieving CBP IC50 of 72 nM demonstrate the scaffold's suitability for this target class . The 2-bromo handle simultaneously enables late-stage diversification to optimize selectivity profiles against the broader bromodomain family (e.g., achieving >72-fold selectivity over BRD4). This dual utility makes 2-bromo-imidazo[1,2-a]pyridin-7-ol a strategically valuable fragment elaboration starting point.

Multi-Step Parallel Synthesis in CRO Settings Where Step Economy Dictates Building Block Selection

Contract research organizations (CROs) executing multi-step parallel synthesis benefit from building blocks that reduce overall step count. The orthogonal C2-Br and C7-OH functionality in this compound [1] enables a two-step diversification sequence (etherification followed by Suzuki coupling, or vice versa) that would require three or more steps if starting from non-functionalized or mono-functionalized precursors. The documented pricing premium ($420/100 mg at 98% purity) is offset by reduced labor, purification, and time costs associated with fewer synthetic steps in a parallel array format.

Agrochemical Lead Optimization Requiring Heterocyclic Core Functionalization at Multiple Vectors

Imidazo[1,2-a]pyridine derivatives have established utility in agrochemical discovery as herbicidal and fungicidal leads [1]. The 2-bromo-7-hydroxy substitution pattern provides two distinct vectors for property optimization: the C7-OH for modulating lipophilicity and metabolic stability through pro-drug strategies, and the C2-Br for introducing aromatic diversity via metal-catalyzed cross-coupling . This dual-vector optimization capability is particularly valuable in agrochemical programs where balanced physicochemical properties (LogP, solubility) are critical for foliar uptake and translocation.

Quote Request

Request a Quote for 2-Bromo-imidazo[1,2-a]pyridin-7-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.